molecular formula C14H12KNO5S B13803241 Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-, monopotassium salt CAS No. 71799-99-0

Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-, monopotassium salt

Cat. No.: B13803241
CAS No.: 71799-99-0
M. Wt: 345.41 g/mol
InChI Key: DBDILRBCBVJNFC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt is a chemical compound that features a biphenyl structure with an acetamide group and a sulfooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt typically involves the reaction of N-(1,1’-Biphenyl)-4-ylacetamide with a sulfonating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to form the monopotassium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt can undergo various chemical reactions, including:

    Oxidation: The sulfooxy group can be oxidized to form sulfonic acid derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various biphenyl derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy group can act as a reactive site for covalent modification of proteins, potentially altering their function. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing cellular processes. The acetamide group can participate in hydrogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1’-Biphenyl)-4-ylacetamide: Lacks the sulfooxy group, resulting in different chemical reactivity and biological activity.

    N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide: Similar structure but without the monopotassium salt form, affecting its solubility and stability.

Uniqueness

N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt is unique due to the presence of both the sulfooxy group and the monopotassium salt form This combination enhances its solubility in aqueous solutions and provides distinct chemical reactivity compared to other biphenyl derivatives

Properties

CAS No.

71799-99-0

Molecular Formula

C14H12KNO5S

Molecular Weight

345.41 g/mol

IUPAC Name

potassium;(N-acetyl-4-phenylanilino) sulfate

InChI

InChI=1S/C14H13NO5S.K/c1-11(16)15(20-21(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10H,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

DBDILRBCBVJNFC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OS(=O)(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.